molecular formula C19H21NO4 B159328 6-Acetylmorphine CAS No. 2784-73-8

6-Acetylmorphine

Cat. No.: B159328
CAS No.: 2784-73-8
M. Wt: 327.4 g/mol
InChI Key: JJGYGPZNTOPXGV-SSTWWWIQSA-N
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Mechanism of Action

Target of Action

6-Acetylmorphine (6-MAM) is an opioid and one of the three active metabolites of heroin . The primary target of 6-MAM is the μ-opioid receptors in the brain . These receptors play a crucial role in pain perception, reward, and addictive behaviors.

Mode of Action

6-MAM interacts with its targets, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in analgesic effects and feelings of euphoria. Unlike heroin, 6-MAM has a free 3-hydroxy group, which allows it to bind more effectively to the μ-opioid receptors .

Biochemical Pathways

6-MAM is a metabolite of heroin. Once heroin has passed first-pass metabolism, it is metabolized into 6-MAM, which is then further metabolized into morphine or excreted in urine . The metabolic transformation of 6-MAM into morphine involves the action of esterase enzymes in the brain .

Pharmacokinetics

The pharmacokinetics of 6-MAM involve its absorption, distribution, metabolism, and excretion. After administration, 6-MAM is rapidly absorbed into the brain due to its high lipophilicity . It is then metabolized into morphine or excreted in urine . The terminal half-life of 6-MAM is approximately 21.8 minutes , indicating its rapid clearance from the body.

Result of Action

The binding of 6-MAM to the μ-opioid receptors results in analgesic effects and feelings of euphoria . This is why 6-MAM is considered to be responsible for the immediate euphoric effect after heroin administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-MAM. For instance, temperature and exposure to light can affect drug stability . Moreover, the presence of other substances in the body, such as cocaine, can influence the pharmacokinetics of 6-MAM, as evidenced by a 13% lower terminal half-life of 6-MAM in cocaine users .

Biochemical Analysis

Biochemical Properties

6-Acetylmorphine interacts with various enzymes and proteins. It is rapidly metabolized by esterase enzymes in the brain . It has been found to have distinct pharmacological properties at G-protein and β-arrestin signaling pathways activated by the human µ-opioid receptor .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It shares the high lipophilicity of heroin, allowing it to penetrate the brain quickly . It influences cell function by activating µ-opioid receptor pathways .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It binds with µ-opioid receptors, leading to the activation of G-protein and β-arrestin signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has a very short half-life and is rapidly metabolized into morphine or excreted in urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that it possesses similar reinforcing properties as heroin, but heroin generated twice as high conditioned place preference (CPP) scores compared with this compound .

Metabolic Pathways

This compound is involved in the heroin metabolism pathway . Once it has passed first-pass metabolism, this compound is then metabolized into morphine or excreted in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues rapidly due to its high lipophilicity, which allows it to penetrate the brain quickly .

Subcellular Localization

The subcellular localization of this compound is primarily in the brain due to its high lipophilicity . Its rapid penetration into the brain contributes to its bioactivation and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetylmorphine can be synthesized from morphine using glacial acetic acid with an organic base as a catalyst. The acetic acid must be of high purity (97–99%) to effectively acetylate the morphine at the 6th position, creating this compound . This method selectively acetylates the 6-hydroxy group without affecting the phenolic 3-hydroxy group, thus producing this compound rather than heroin .

Industrial Production Methods: The production of black tar heroin results in significant amounts of this compound in the final product . This is due to the selective acetylation process used in the synthesis of black tar heroin, which favors the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Acetylmorphine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is morphine .

Comparison with Similar Compounds

Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYGPZNTOPXGV-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182154
Record name 6-O-Monoacetylmorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-73-8
Record name 6-Acetylmorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2784-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-Monoacetylmorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Monoacetylmorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphine 6-acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-ACETYLMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5E47P1ZCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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